molecular formula C14H21Cl2NO B12716337 4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride CAS No. 74037-69-7

4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride

Cat. No.: B12716337
CAS No.: 74037-69-7
M. Wt: 290.2 g/mol
InChI Key: SEUCFKDKFDESJG-UHFFFAOYSA-N
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Description

4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a butyl chain that is further substituted with a p-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Preparation of the p-chlorophenylbutyl intermediate: This step involves the reaction of p-chlorobenzyl chloride with butyl lithium to form p-chlorophenylbutyl lithium.

    Formation of the morpholine derivative: The p-chlorophenylbutyl lithium is then reacted with morpholine to form the desired product.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to the morpholine derivative to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)morpholine hydrochloride: Another morpholine derivative with a similar structure but different substituents.

    Amorolfine: A morpholine antifungal drug with a different substitution pattern.

Uniqueness

4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its p-chlorophenyl group and butyl chain contribute to its specific interactions with molecular targets, differentiating it from other morpholine derivatives.

Properties

CAS No.

74037-69-7

Molecular Formula

C14H21Cl2NO

Molecular Weight

290.2 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)butyl]morpholine;hydrochloride

InChI

InChI=1S/C14H20ClNO.ClH/c1-2-3-14(16-8-10-17-11-9-16)12-4-6-13(15)7-5-12;/h4-7,14H,2-3,8-11H2,1H3;1H

InChI Key

SEUCFKDKFDESJG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)N2CCOCC2.Cl

Origin of Product

United States

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